molecular formula C21H27Cl B13058611 2'-Chloro-2,4,6-triisopropyl-1,1'-biphenyl

2'-Chloro-2,4,6-triisopropyl-1,1'-biphenyl

Cat. No.: B13058611
M. Wt: 314.9 g/mol
InChI Key: ONXGQLQNVHERFM-UHFFFAOYSA-N
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Description

2’-Chloro-2,4,6-triisopropyl-1,1’-biphenyl is an organometallic compound that features a biphenyl core substituted with chloro and triisopropyl groups. This compound is known for its use as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-2,4,6-triisopropyl-1,1’-biphenyl typically involves the reaction of 2,4,6-triisopropylphenylboronic acid with 2-chlorobiphenyl under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium complex and requires a base such as potassium carbonate in a solvent like toluene .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-2,4,6-triisopropyl-1,1’-biphenyl undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted biphenyl derivatives .

Mechanism of Action

The compound exerts its effects primarily through its role as a ligand in catalytic processes. It coordinates with palladium to form a complex that facilitates the activation and coupling of various substrates. The molecular targets include organic halides and boronic acids, and the pathways involved are typically those of cross-coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Chloro-2,4,6-triisopropyl-1,1’-biphenyl is unique due to its specific substitution pattern, which provides steric hindrance and electronic properties that enhance its performance as a ligand in catalytic reactions. This makes it particularly effective in facilitating cross-coupling reactions with high efficiency and selectivity .

Properties

Molecular Formula

C21H27Cl

Molecular Weight

314.9 g/mol

IUPAC Name

2-(2-chlorophenyl)-1,3,5-tri(propan-2-yl)benzene

InChI

InChI=1S/C21H27Cl/c1-13(2)16-11-18(14(3)4)21(19(12-16)15(5)6)17-9-7-8-10-20(17)22/h7-15H,1-6H3

InChI Key

ONXGQLQNVHERFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2Cl)C(C)C

Origin of Product

United States

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